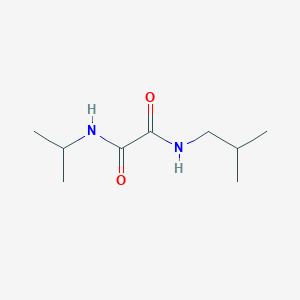![molecular formula C23H17FN4OS2 B2593404 3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-29-3](/img/structure/B2593404.png)
3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives are known for their importance in the search for new antimycobacterial agents . They are often combined with various triazoles .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds are typically synthesized using a multi-step reaction method . For instance, benzo[d]imidazo[2,1-b]thiazole carboxamide analogues are synthesized in combination with piperazine and various 1,2,3 triazoles .Scientific Research Applications
Pharmaceutical Research
This compound is structurally related to various heterocyclic compounds that exhibit pharmacological activities. Its core structure is similar to that of molecules used in the synthesis of drugs for treating diabetes, such as ipragliflozin . Therefore, it could be explored for its potential as an intermediate in the synthesis of new antidiabetic medications.
Organic Synthesis
The presence of multiple reactive functional groups like the thioether and triazole makes this compound a valuable intermediate in organic synthesis. It can be used to create complex molecules through reactions such as S-alkylation or azide-alkyne cycloaddition .
Material Science
Compounds with benzothiazole and triazole rings are known for their applications in material science, particularly in the development of novel polymers and coatings with enhanced properties like thermal stability and chemical resistance .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .
Mode of Action
The compound 3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one interacts with its targets by binding to the active site of the quorum sensing system . This interaction inhibits the quorum sensing pathways, which bacteria use to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Biochemical Pathways
The compound 3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one affects the quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors and coordinate various behaviors. By inhibiting these pathways, the compound can disrupt bacterial communication and coordination, potentially reducing their virulence and ability to form biofilms .
Result of Action
The result of the action of the compound 3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is the inhibition of quorum sensing in bacteria . This can lead to a reduction in bacterial virulence and biofilm formation, potentially making the bacteria less harmful .
Action Environment
The action, efficacy, and stability of the compound 3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one can be influenced by various environmental factors. For instance, the presence of other bacteria, the availability of nutrients, and the specific conditions of the host environment can all impact the effectiveness of the compound . .
properties
IUPAC Name |
3-[[5-[(2-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4OS2/c24-18-11-5-4-8-16(18)15-30-22-26-25-21(28(22)17-9-2-1-3-10-17)14-27-19-12-6-7-13-20(19)31-23(27)29/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRFTRUHZYWXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3F)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiazole-4-carboxamide](/img/structure/B2593323.png)


![N-[4-[(4-hydroxyphenyl)-methylsulfamoyl]phenyl]acetamide](/img/structure/B2593328.png)





![3-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/no-structure.png)
![ethyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate](/img/structure/B2593337.png)


